molecular formula C19H18Cl2N6O2 B2998386 1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 908228-26-2

1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2998386
CAS RN: 908228-26-2
M. Wt: 433.29
InChI Key: HZHFRNHBVIDWTF-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H18Cl2N6O2 and its molecular weight is 433.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : This chemical is synthesized through various complex chemical reactions, often involving primary amines and specific catalysts. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involves reactions with primary amines, demonstrating the complexity of synthesizing such compounds (Deady et al., 2003).

  • Structural Analysis : Detailed structural characterization is essential in understanding the properties of such compounds. Studies have reported the crystallization and structure determination of similar compounds, which is critical for comprehending their biological activities (Jager & Otterbein, 1980).

Biological and Pharmacological Activities

  • Anticancer Activity : Some derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines. For example, carboxamide derivatives have exhibited potent cytotoxic properties against leukemia and lung carcinoma (Deady et al., 2003).

  • Neurodegenerative Disease Research : Tricyclic derivatives of such compounds have been evaluated for their potential in treating neurodegenerative diseases. They have shown promise as multitarget drugs, targeting adenosine receptors and monoamine oxidases, which are relevant in neurodegenerative conditions (Brunschweiger et al., 2014).

  • Antimicrobial Activity : The synthesized derivatives of this chemical have also been tested for their antimicrobial properties. Some studies have demonstrated significant antimicrobial activity against various microorganisms, indicating its potential in this field (Abdul-Reda & Abdul-Ameer, 2018).

  • Serotonin Receptor Affinity : Studies have shown that some derivatives of this compound have affinity for serotonin receptors, indicating their potential use in treating psychological disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).

  • Catalytic Applications : Some derivatives of this compound have been used as catalysts in various chemical reactions, highlighting their versatility in synthetic chemistry (Yazdani-Elah-Abadi et al., 2017).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N6O2/c1-10-7-11(2)27(23-10)18-22-16-15(24(18)3)17(28)26(19(29)25(16)4)9-12-5-6-13(20)14(21)8-12/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHFRNHBVIDWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC(=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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